Etoxinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It is primarily used as a miticide, which means it is employed to control mite infestations in various settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etoxinol typically involves the reaction of p-chlorobenzophenone with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Etoxinol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

Etoxinol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Employed in studies related to mite infestations and their control.

Medicine: Investigated for its potential use in developing new miticidal drugs.

Industry: Used in agricultural settings to control mite populations and improve crop yields

Mechanism of Action

Etoxinol exerts its effects by disrupting the normal physiological processes of mites. It targets the nervous system of mites, leading to paralysis and eventual death. The compound interferes with the transmission of nerve impulses, which is crucial for the survival of mites .

Comparison with Similar Compounds

Similar Compounds

- Benzyl benzoate

- Permethrin

- Amitraz

Uniqueness

Etoxinol is unique due to its specific mode of action and its effectiveness in controlling a wide range of mite species. Unlike some other miticides, this compound has a relatively low toxicity to non-target organisms, making it a safer option for use in various settings .

Biological Activity

Etoxinol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is classified as a pesticide and belongs to the category of chemical compounds known for their herbicidal properties. Its molecular structure allows it to interact with various biological systems, leading to both beneficial and adverse effects.

The primary mechanism of action for this compound involves its interaction with specific biological targets within organisms. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Enzyme Inhibition : this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins . This inhibition can lead to reduced inflammation and pain in biological systems.

Toxicity Profiles

Understanding the toxicity of this compound is essential for evaluating its safety for human use and environmental impact. The acute toxicity levels have been documented in various studies:

These values indicate that this compound possesses significant acute toxicity, necessitating careful handling and usage guidelines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, focusing on its effects on various organisms and potential therapeutic applications:

- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX activity, suggesting its potential use as an anti-inflammatory agent .

- Pesticidal Efficacy : Research indicated that this compound exhibits strong herbicidal activity against a range of broad-leaved weeds, making it a valuable compound in agricultural settings .

- Environmental Impact Assessments : Investigations into the environmental persistence of this compound revealed that it can accumulate in soil and water systems, raising concerns about its long-term ecological effects .

Properties

CAS No. |

6012-83-5 |

|---|---|

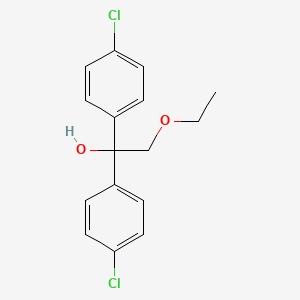

Molecular Formula |

C16H16Cl2O2 |

Molecular Weight |

311.2 g/mol |

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-ethoxyethanol |

InChI |

InChI=1S/C16H16Cl2O2/c1-2-20-11-16(19,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10,19H,2,11H2,1H3 |

InChI Key |

CPZLRDXKLHKMQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.